3-Hydroxy-6,7-dihydroquinolin-8(5H)-one, also known as 6,7-dihydro-5H-quinolin-8-one, is a heterocyclic compound belonging to the quinoline family. This compound exhibits a unique structure characterized by a fused ring system that includes both a quinoline and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 147.17 g/mol. The compound has gained attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be sourced from various chemical suppliers and databases, including Chemsrc, BenchChem, and Sigma-Aldrich. It is primarily synthesized in laboratory settings for research and development purposes.
3-Hydroxy-6,7-dihydroquinolin-8(5H)-one is classified as a heterocyclic organic compound. It falls under the category of quinoline derivatives, which are known for their diverse biological activities.
The synthesis of 3-Hydroxy-6,7-dihydroquinolin-8(5H)-one typically involves cyclization reactions of appropriate precursors. One common synthetic route is the Pfitzinger reaction, where an isatin derivative reacts with an aromatic amine in the presence of a base to form the desired quinoline derivative.
The molecular structure of 3-Hydroxy-6,7-dihydroquinolin-8(5H)-one features a fused bicyclic system with a hydroxyl group at the 3-position. The InChI representation for this compound is:
3-Hydroxy-6,7-dihydroquinolin-8(5H)-one can participate in various chemical reactions typical of quinoline derivatives. These include:
The reactivity of this compound is influenced by its functional groups and molecular structure, making it suitable for further chemical modifications that can enhance its biological activity.
The mechanism of action for compounds like 3-Hydroxy-6,7-dihydroquinolin-8(5H)-one often involves interaction with biological targets such as enzymes or receptors. The hydroxyl group can facilitate hydrogen bonding with target sites, enhancing binding affinity and specificity.
Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties through mechanisms involving inhibition of cell proliferation or induction of apoptosis.
3-Hydroxy-6,7-dihydroquinolin-8(5H)-one has several scientific applications:
The synthesis of 3-Hydroxy-6,7-dihydroquinolin-8(5H)-one typically employs Friedel-Crafts acylation as a pivotal step. In one approach, resorcinol undergoes condensation with ethyl acetoacetate under acidic conditions to form 7-hydroxy-4-methylcoumarin, which is subsequently subjected to alkaline hydrolysis and decarboxylation to yield 5-hydroxy-1-tetralone. This intermediate is then converted to the target quinolinone via ammonolysis or Beckmann rearrangement [7]. Alternative routes leverage ring-closing metathesis (RCM) of N-tethered diene precursors using Grubbs catalysts, enabling the construction of the dihydroquinolinone scaffold with precise regiocontrol over the hydroxy group [1].
A distinct strategy involves the condensation of cyclohexane-1,3-dione with cyanoacetamide or malononitrile dimer under basic conditions (e.g., triethylamine). This initiates a Michael addition-cyclization cascade, forming the bicyclic core with simultaneous introduction of functional handles (e.g., cyano groups) for downstream derivatization. Yields for this route range from 59–98%, heavily influenced by substituent electronics [4] [2].
Table 1: Cyclization Methods for 3-Hydroxy-6,7-dihydroquinolin-8(5H)-one Synthesis
| Starting Materials | Key Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Resorcinol + Ethyl acetoacetate | AlCl₃, 140°C | 7-Hydroxy-4-methylchromenone | 85 |
| 7-Hydroxy-4-methylchromenone | NaOH, H₂O; then HCl decarboxylation | 5-Hydroxy-1-tetralone | 78 |
| 5-Hydroxy-1-tetralone + NH₃ | NH₄OAc, 160°C | Target Quinolinone | 70 |
| Cyclohexane-1,3-dione + Cyanoacetamide | EtOH/Pyridine (3:1), reflux | Pyridone-fused derivative | 95 |
Regioselective installation of the C3-hydroxy group remains challenging due to competing oxidation at other sites. Ortho-directed lithiation at C4 of N-protected 6,7-dihydroquinolin-8(5H)-one, followed by electrophilic trapping with molecular oxygen or oxaziridines, achieves >80% regioselectivity [1]. Alternatively, nitration at C3 using fuming HNO₃ in acetic anhydride yields the 3-nitro derivative, which undergoes reduction (Fe/AcOH or catalytic hydrogenation) to the 3-amino intermediate. Subsequent diazotization and hydrolysis (Sandmeyer reaction) furnish the 3-hydroxy product, albeit with moderate efficiency (50–65% overall yield) [1] [2].
Critical to this approach is protecting group strategy. N-Acetylation prior to nitration prevents N-oxidation and directs electrophilic attack to C3. Deprotection post-hydroxylation is achieved via mild alkaline hydrolysis, preserving the labile hydroxyquinolinone structure [2].
Solvent polarity critically impacts reaction kinetics and product purity. For cyclocondensation reactions, ethanol-pyridine mixtures (3:1 v/v) outperform single solvents by solubilizing both polar (salicylaldehydes) and non-polar (malononitrile dimer) reactants. Pyridine additionally acts as a mild base, accelerating Knoevenagel initiation. Post-reaction, cooling the homogeneous solution to 0°C induces crystallization of the quinolinone product in 95% yield and >98% HPLC purity [4].
Aqueous micellar systems (e.g., 2% TPGS-750-M in water) enable direct product isolation via extraction into ethyl acetate without aqueous workup, reducing solvent consumption by 60% compared to traditional organic solvents [3]. For challenging crystallizations, antisolvent strategies are employed: Dropwise addition of hexanes to DMF solutions of the crude product forces crystallization, enhancing enantiopurity for chiral intermediates. X-ray diffraction confirms that hydrogen-bonded dimer formation in the crystal lattice governs packing efficiency, with ethanol yielding superior monoclinic crystals versus amorphous solids from toluene or chloroform [4] [7].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1